1-methanesulfinyl-3,3-dimethylbutan-2-one
Overview
Description
1-methanesulfinyl-3,3-dimethylbutan-2-one is an organosulfur compound with a unique structure that includes a sulfinyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methanesulfinyl-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride under controlled low temperatures. Chlorine gas is introduced into the mixture, leading to the formation of methanesulfinyl chloride, which is then reacted with 3,3-dimethylbutan-2-one to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-methanesulfinyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products:
Oxidation: Formation of 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-(Methylthio)-3,3-dimethylbutan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methanesulfinyl-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 1-methanesulfinyl-3,3-dimethylbutan-2-one exerts its effects involves interactions with various molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
1-(Methylthio)-3,3-dimethylbutan-2-one: A reduced form of the compound with a thioether group.
3,3-Dimethylbutan-2-one: The parent ketone without the sulfinyl group.
Uniqueness: 1-methanesulfinyl-3,3-dimethylbutan-2-one is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-1-methylsulfinylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)6(8)5-10(4)9/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXTVWHVHBGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607542 | |
Record name | 1-(Methanesulfinyl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90607542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64084-17-9 | |
Record name | 1-(Methanesulfinyl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90607542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methanesulfinyl-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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